CAY10625

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

CAY10625 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsforschung und Zellbiologie. Es wird verwendet, um die Rolle von Survivin beim Zellüberleben und der Apoptose zu untersuchen. Durch Hemmung der Interaktion zwischen Survivin und Smac/DIABLO sensibilisiert this compound Zellen für die Apoptose und ist somit ein wertvolles Werkzeug zur Untersuchung von Mechanismen des Zelltods bei Krebszellen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Survivin bindet und dessen Interaktion mit Smac/DIABLO verhindert. Diese Hemmung stört die anti-apoptotische Funktion von Survivin, was zur Aktivierung von Caspase-3 und Caspase-7 führt, die Schlüsselenzyme im Apoptoseweg sind. Die Verbindung hemmt auch die Interaktion von Survivin mit INCENP, allerdings weniger effektiv .

Wirkmechanismus

Target of Action

The primary target of CAY10625 is the interaction between survivin and the apoptosis-promoting protein Smac/DIABLO . Survivin is a cellular protein that plays a crucial role in cell survival by interacting with and inhibiting the apoptotic function of several proteins .

Mode of Action

This compound acts as an antagonist of the interaction between survivin and Smac/DIABLO . It exhibits an IC50 value of 2.2 µM, indicating its potency in inhibiting this interaction . It also inhibits the interaction of survivin with INCENP, albeit less effectively, with an IC50 value of 20 µM .

Biochemical Pathways

The inhibition of the survivin-Smac/DIABLO interaction by this compound affects the apoptotic pathway . By blocking this interaction, this compound can sensitize cells to the induction of apoptosis . This means that the compound can enhance the cell’s response to apoptotic stimuli, leading to increased cell death .

Pharmacokinetics

It is noted that the compound iscell-permeable , which suggests it can readily cross cell membranes and exert its effects within the cell.

Result of Action

The primary result of this compound’s action is the sensitization of cells to the induction of apoptosis . This is particularly relevant in the context of cancer cells, where the inhibition of apoptosis is a common survival strategy. By promoting apoptosis, this compound could potentially contribute to the death of cancer cells .

Biochemische Analyse

Biochemical Properties

CAY10625 plays a crucial role in biochemical reactions, particularly those involving survivin, a cellular protein implicated in cell survival . It interacts with survivin and inhibits its apoptotic function . The nature of this interaction is antagonistic, with this compound exhibiting an IC50 value of 2.2 µM .

Cellular Effects

The effects of 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione on various types of cells and cellular processes are profound. It influences cell function by sensitizing cells to the induction of apoptosis by doxorubicin . This implies that this compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as survivin . It acts as an antagonist, inhibiting the interaction of survivin with INCENP less effectively with an IC50 value of 20 μM . These interactions can lead to changes in gene expression and potentially influence enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

Given its role in sensitizing cells to the induction of apoptosis, it is plausible that it may have long-term effects on cellular function .

Metabolic Pathways

Given its interaction with survivin, it is likely that it may be involved in pathways related to cell survival and apoptosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CAY10625 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsstoffenDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO) bei Temperaturen von Raumtemperatur bis zu Rückflussbedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren umfassen, die eine bessere Kontrolle der Reaktionsbedingungen und Skalierbarkeit ermöglichen. Reinigungsverfahren wie Umkristallisation und Chromatographie würden eingesetzt, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CAY10625 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Hydrolyse: Starke Säuren wie Salzsäure oder starke Basen wie Natriumhydroxid.

Hauptprodukte

Reduktion: Das Hauptprodukt ist das entsprechende Amin-Derivat.

Substitution: Produkte umfassen halogenierte Derivate.

Hydrolyse: Das Hauptprodukt ist die entsprechende Carbonsäure.

Vergleich Mit ähnlichen Verbindungen

CAY10625 ist einzigartig in seiner Fähigkeit, gezielt auf die Survivin-Smac/DIABLO-Interaktion einzuwirken. Ähnliche Verbindungen umfassen:

YM155: Ein weiterer Survivin-Inhibitor, jedoch mit einem anderen Wirkmechanismus.

Embelin: Ein Naturstoff, der Survivin hemmt, aber auch andere Proteine angreift.

LCL161: Ein kleines Molekül, das auf mehrere Inhibitoren von Apoptose-Proteinen, darunter Survivin, abzielt.

This compound zeichnet sich durch seine Spezifität und Potenz bei der Hemmung der Survivin-Smac/DIABLO-Interaktion aus, was es zu einem wertvollen Werkzeug für die Forschung in der Apoptose und Krebstherapie macht .

Eigenschaften

IUPAC Name |

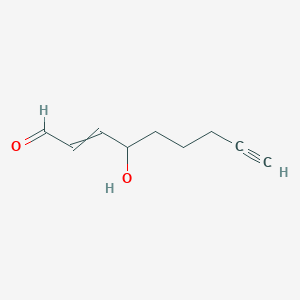

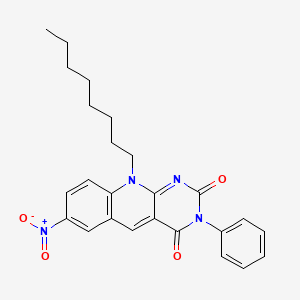

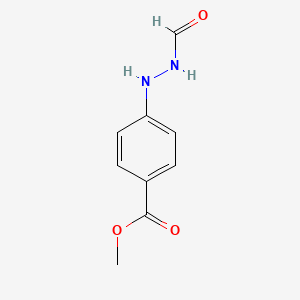

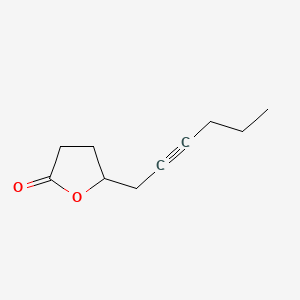

7-nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-2-3-4-5-6-10-15-27-22-14-13-20(29(32)33)16-18(22)17-21-23(27)26-25(31)28(24(21)30)19-11-8-7-9-12-19/h7-9,11-14,16-17H,2-6,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGABGXIVKDUNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658255 | |

| Record name | 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137346-42-0 | |

| Record name | 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)

![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)